molecular formula C7H5F3LiNO2S B2594034 Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate CAS No. 2229262-84-2

Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate

Cat. No.: B2594034
CAS No.: 2229262-84-2
M. Wt: 231.12
InChI Key: BRDMZZHICNFKRF-UHFFFAOYSA-M
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Description

Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate is a chemical compound with the molecular formula C7H6F3NO2SLi It is known for its unique structural features, which include a lithium ion coordinated to a pyridine ring substituted with methyl, trifluoromethyl, and sulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methyl-5-(trifluoromethyl)pyridine, which is commercially available or can be synthesized from pyridine derivatives.

    Sulfonation: The pyridine derivative undergoes sulfonation using reagents such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group at the 2-position of the pyridine ring.

    Lithiation: The sulfonated product is then treated with a lithium source, such as lithium hydroxide or lithium carbonate, to form the lithium salt of the sulfonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonate group, potentially converting it to a sulfinate or sulfide.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 3-methyl-5-(trifluoromethyl)pyridine-2-carboxylic acid.

    Reduction: 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate.

    Substitution: 3-methyl-5-(trifluoromethyl)pyridine-2-thiol.

Scientific Research Applications

Chemistry

In organic synthesis, Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in the preparation of pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl and sulfonate groups on biological activity. It may serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

The compound’s potential medicinal applications include its use as a precursor for drug development. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceuticals, making this compound a valuable starting material for drug design.

Industry

In the materials science industry, this compound can be used in the development of novel materials with unique electronic and optical properties. Its incorporation into polymers and other materials can impart desirable characteristics such as increased thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the sulfonate group can influence solubility and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Lithium(1+) ion 3-methyl-4-(trifluoromethyl)pyridine-2-sulfinate
  • Lithium(1+) ion 3-methyl-5-(difluoromethyl)pyridine-2-sulfinate
  • Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfonate

Uniqueness

Lithium(1+) ion 3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions. The trifluoromethyl group at the 5-position and the sulfonate group at the 2-position create a distinct electronic environment that can be exploited in various chemical reactions and applications. Compared to similar compounds, it may offer enhanced stability, reactivity, or biological activity, making it a valuable compound in research and industry.

Properties

IUPAC Name

lithium;3-methyl-5-(trifluoromethyl)pyridine-2-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2S.Li/c1-4-2-5(7(8,9)10)3-11-6(4)14(12)13;/h2-3H,1H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDMZZHICNFKRF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC(=CN=C1S(=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3LiNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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